molecular formula C18H18N8O2S B10933021 N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10933021
M. Wt: 410.5 g/mol
InChI Key: VYVKKQJQJGOQCR-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the benzyl group, and the construction of the thiadiazole ring. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur-containing compounds. The reaction conditions often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of benzyl-substituted derivatives .

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-3-yl)-5-[1-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C18H18N8O2S

Molecular Weight

410.5 g/mol

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[1-(3-methyl-4-nitropyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C18H18N8O2S/c1-12-15(26(27)28)11-25(22-12)13(2)17-20-21-18(29-17)19-16-8-9-24(23-16)10-14-6-4-3-5-7-14/h3-9,11,13H,10H2,1-2H3,(H,19,21,23)

InChI Key

VYVKKQJQJGOQCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])C(C)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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